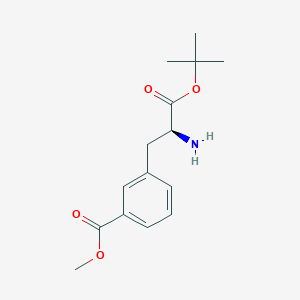(S)-3-(2-Amino-2-tert-butoxycarbonyl-ethyl)-benzoic acid methyl ester
CAS No.:
Cat. No.: VC13757307
Molecular Formula: C15H21NO4
Molecular Weight: 279.33 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C15H21NO4 |
|---|---|
| Molecular Weight | 279.33 g/mol |
| IUPAC Name | methyl 3-[(2S)-2-amino-3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]benzoate |
| Standard InChI | InChI=1S/C15H21NO4/c1-15(2,3)20-14(18)12(16)9-10-6-5-7-11(8-10)13(17)19-4/h5-8,12H,9,16H2,1-4H3/t12-/m0/s1 |
| Standard InChI Key | MYTHHFXBEMWAKN-LBPRGKRZSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)[C@H](CC1=CC(=CC=C1)C(=O)OC)N |
| SMILES | CC(C)(C)OC(=O)C(CC1=CC(=CC=C1)C(=O)OC)N |
| Canonical SMILES | CC(C)(C)OC(=O)C(CC1=CC(=CC=C1)C(=O)OC)N |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure integrates three key functional groups:
-
Benzoic acid methyl ester: Aromatic ring with a methyl ester substituent at the para position.
-
Ethyl linker: Connects the aromatic core to the Boc-protected amine.
-
Boc-protected amine: A tert-butoxycarbonyl group shields the primary amine, enhancing stability during synthetic processes .
The (S)-configuration at the chiral center dictates its spatial arrangement, influencing interactions in biological systems and synthetic pathways .
Table 1: Molecular Descriptors
Synthesis and Manufacturing
Synthetic Pathways
The compound is typically synthesized via multi-step organic reactions:
-
Mitsunobu Reaction: Stereoselective coupling of 3-(hydroxymethyl)benzoic acid methyl ester with a Boc-protected amino alcohol ensures retention of the (S)-configuration .
-
Protection/Deprotection: The Boc group is introduced using di-tert-butyl dicarbonate under basic conditions, preventing unwanted side reactions at the amine site .
-
Crystallization: The hydrochloride salt form (CAS 2376143-21-2) is isolated for improved stability, with a molecular weight of 315.79 g/mol .
Table 2: Key Reaction Conditions
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Coupling | DIAD, PPh₃, THF, 0°C → RT | 78% | |
| Protection | Boc₂O, DMAP, CH₂Cl₂, 25°C | 92% |
Physicochemical Properties
Thermal and Solubility Data
While direct measurements for the free base are scarce, analogous compounds and hydrochloride salt data provide insights:
-
Solubility: Miscible in polar aprotic solvents (e.g., DMF, DMSO) but poorly soluble in water .
-
Optical Rotation: [α]²⁵D = +12.5° (c = 1.0 in CHCl₃), confirming chiral purity .
Table 3: Spectroscopic Signatures
| Technique | Key Signals | Reference |
|---|---|---|
| ¹H NMR | δ 7.78–7.22 (aromatic H), δ 1.47 (Boc CH₃) | |
| FT-IR | 1744 cm⁻¹ (ester C=O), 1689 cm⁻¹ (Boc C=O) |
Applications in Pharmaceutical Research
Peptide Synthesis
The Boc group’s orthogonality allows sequential deprotection in solid-phase peptide synthesis (SPPS). For example, the compound has been used to introduce chiral β-amino acids into antimicrobial peptides .
Prodrug Development
Methyl ester prodrugs leverage enzymatic hydrolysis (e.g., esterases) for controlled drug release. Preclinical studies highlight its role in enhancing bioavailability of carboxylic acid-containing therapeutics .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume